5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline
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Overview
Description
5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core with a trifluoromethyl group at the 4-position, a mercapto group at the 2-position, and a methyl group at the 6-position. The tetrahydro structure indicates that the compound is partially saturated, adding to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic acid and a thiol source under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline and tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-7-methyl-3-phenyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one: Similar in structure but contains a benzo[4,5]thieno ring instead of a quinazoline core.
2-Mercapto-6-methyluracil: Contains a uracil core with a mercapto and methyl group but lacks the trifluoromethyl group.
Uniqueness
5,6,7,8-Tetrahydro-2-mercapto-6-methyl-4-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H11F3N2S |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C10H11F3N2S/c1-5-2-3-7-6(4-5)8(10(11,12)13)15-9(16)14-7/h5H,2-4H2,1H3,(H,14,15,16) |
InChI Key |
RCFWBNFCTXKAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F |
Origin of Product |
United States |
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